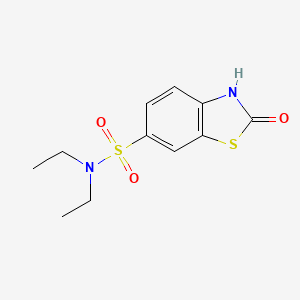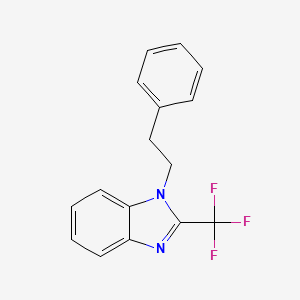![molecular formula C15H7N3 B15004228 Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-](/img/structure/B15004228.png)
Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The indeno[1,2-b]pyridine core is a fused bicyclic system that incorporates both indene and pyridine rings, which contributes to its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with an easy work-up process.
Chemical Reactions Analysis
2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized using chromium trioxide and t-butyl hydroperoxide to form 5H-indeno[1,2-b]pyridin-5-ones . It also participates in Michael-type C–C bond formation and subsequent aza-Wittig reactions when reacted with α,β-unsaturated ketones and aldehydes . Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride.
Scientific Research Applications
2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile has a wide range of applications in scientific research. Its unique structure allows for diverse investigations, ranging from catalysis to organic electronics. In medicinal chemistry, derivatives of indeno[1,2-b]pyridine have shown potential as antimicrobial, antimalarial, and anticancer agents . The compound’s ability to intercalate DNA and inhibit topoisomerase IIα makes it a promising candidate for anticancer drug development .
Mechanism of Action
The mechanism of action of 2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile involves its interaction with molecular targets such as DNA and enzymes. For instance, it acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor, which disrupts the enzyme’s function and leads to anticancer activity . This compound exhibits caspase 3-independent anticancer activity, making it distinct from other topoisomerase inhibitors like etoposide .
Comparison with Similar Compounds
2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile can be compared with other indeno[1,2-b]pyridine derivatives, such as 5H-indeno[1,2-b]pyridine and 2-phenyl-5H-indeno[1,2-b]pyridin-5-one . These compounds share a similar core structure but differ in their substituents and functional groups, which influence their chemical reactivity and biological activity. The unique feature of 2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile is its propanedinitrile group, which enhances its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C15H7N3 |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-indeno[1,2-b]pyridin-5-ylidenepropanedinitrile |
InChI |
InChI=1S/C15H7N3/c16-8-10(9-17)14-11-4-1-2-5-12(11)15-13(14)6-3-7-18-15/h1-7H |
InChI Key |
KMQJZOXTKSDEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=C(C#N)C#N)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15004147.png)
![1-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-tetrazole](/img/structure/B15004154.png)
![12-(4-nitrophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B15004156.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B15004172.png)
![1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15004180.png)
![(4-Chlorophenyl)(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B15004193.png)
![N-[(Adamantan-1-YL)methyl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B15004197.png)

![1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea](/img/structure/B15004211.png)
![ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15004222.png)
![[4-(2,6-Dimethylphenylsulfamoyl)phenoxy]acetic acid, methyl ester](/img/structure/B15004230.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}propanoate](/img/structure/B15004231.png)

![N-(2,4-dimethylphenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004239.png)
